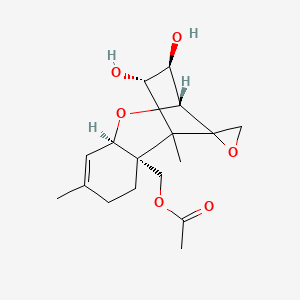
Deacetylanguidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetylanguidin is a useful research compound. Its molecular formula is C17H24O6 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Deacetylanguidin is a derivative of the natural product anguine, known for its deacetylation activity. The compound functions primarily as an enzyme inhibitor and substrate in biochemical reactions. Its mechanism of action involves the interaction with specific molecular targets, leading to the modulation of various biological pathways, including those related to cancer and inflammation.
Biochemical Research
This compound is utilized in biochemical assays to study enzyme interactions. It acts as a substrate for various deacetylases, aiding in the understanding of their mechanisms and substrate specificity. For instance, studies have shown that it can inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .
Pharmaceutical Development
The compound has shown promise in drug development, particularly in anticancer therapies. Research indicates that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. One study demonstrated that these derivatives could induce apoptosis in cancer cells while sparing normal cells .
Anti-inflammatory Applications
This compound has been evaluated for its anti-inflammatory properties. In vivo studies revealed that it could reduce inflammation markers in models of induced arthritis, suggesting potential therapeutic benefits for inflammatory diseases .
Data Tables
Case Study 1: Cancer Treatment
- Objective : Evaluate the anticancer effects of this compound derivatives in breast cancer models.
- Results : The study found that treatment with these derivatives led to significant apoptosis induction in cancer cells with minimal effects on normal cells, indicating a selective action against tumor cells.
Case Study 2: Infection Control
- Objective : Assess the antimicrobial efficacy of this compound against resistant bacterial strains.
- Results : The compound demonstrated effective inhibition of growth in multi-drug resistant strains, highlighting its potential as an antimicrobial agent.
Propiedades
Fórmula molecular |
C17H24O6 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[(2R,7R,9R,10R,11S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15?,16-,17?/m1/s1 |
Clave InChI |
IRXDUBNENLKYTC-DIRMQTSCSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](CC1)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)COC(=O)C |
SMILES canónico |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















